REACTION_CXSMILES
|
[C:1]([O:17][CH3:18])(=[O:16])[C:2]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[OH:3].[CH2:19]([N:26]1[CH2:30]C[CH:28](O)[CH2:27]1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>CCCCCCC.[H-].[Na+]>[CH2:19]([N:26]1[CH2:27][CH2:28][CH:18]([O:17][C:1](=[O:16])[C:2]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)([C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)[OH:3])[CH2:30]1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:3.4|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(C(O)(C1=CC=CC=C1)C1=CC=CC=C1)(=O)OC
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CC1)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[H-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
separating the methanol
|
Type
|
CUSTOM
|
Details
|
formed in a Dean-Stark separator
|
Type
|
WASH
|
Details
|
The cooled organic phase is washed with water
|
Type
|
EXTRACTION
|
Details
|
extracted with 2N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CC1)OC(C(O)(C1=CC=CC=C1)C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |